ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate is a hybrid heterocyclic compound combining benzofuran and coumarin (2H-chromen-2-one) moieties. The benzofuran scaffold (1-benzofuran-2-carboxylate) features an ethyl ester group at position 2 and an amide-linked coumarin unit at position 3. The amide linkage enhances hydrogen-bonding capacity, which may improve target binding and metabolic stability compared to ester analogs .
Properties
IUPAC Name |
ethyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-2-26-21(25)18-17(13-8-4-6-10-16(13)27-18)22-19(23)14-11-12-7-3-5-9-15(12)28-20(14)24/h3-11H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGYDKVDVXIMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate typically involves multi-step reactions. One common method starts with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate, which is then reacted with appropriate reagents to introduce the benzofuran moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to three structurally related analogs (Table 1):
Table 1. Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points: The amide derivative N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) exhibits a high melting point (277.1–279.2°C) due to strong intermolecular hydrogen bonding .
- Hydrogen Bonding: The amide group in the target compound enables NH···O and C=O···H interactions, critical for crystal packing and solubility . Esters lack NH donors, reducing directional bonding capacity.
Crystallographic and Spectroscopic Data
- Crystal Packing : Amides like 5a form layered structures via NH···O hydrogen bonds, while esters (e.g., ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate) rely on weaker van der Waals interactions .
- NMR Signatures : The target compound’s amide proton is expected near δ 9.3–10.0 ppm (similar to 5a), whereas ester carbonyls resonate at δ 165–170 ppm .
Q & A
Q. What are the key synthetic steps and reaction optimizations for ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate?
The synthesis typically involves multi-step processes, including:
- Benzofuran core formation : Starting with benzofuran-2-carboxylic acid derivatives, C-H arylation or transamidation reactions introduce functional groups .
- Amide coupling : The 2-oxo-2H-chromene-3-amido moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Esterification : Ethyl ester groups are stabilized using anhydrous solvents like dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts .
Optimization strategies : - Temperature control : Maintaining 0–5°C during coupling minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are NMR data interpreted?
Primary techniques :
- 1H/13C NMR : Key for identifying protons and carbons in the benzofuran (δ 6.5–8.0 ppm for aromatic protons) and chromene moieties (δ 8.5–9.0 ppm for carbonyls). Coupling constants (e.g., J = 8.9 Hz for vicinal protons) confirm spatial arrangements .
- IR spectroscopy : Confirms amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) carbonyl stretches .
- HRMS : Validates molecular ion peaks (e.g., m/z 420.2046 for [M+H]+) .
Example : In NMR, the ethyl ester’s triplet (δ 1.2–1.3 ppm, CH3) and quartet (δ 4.1–4.3 ppm, CH2) distinguish it from methyl esters .
Q. How are in vitro biological activity assays designed for this compound?
Initial screening :
- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α secretion in RAW 264.7 macrophages using ELISA .
- Antimicrobial : Broth microdilution assays (MIC values) against S. aureus and E. coli .
Controls : - Positive : Diclofenac (anti-inflammatory) or ciprofloxacin (antimicrobial).
- Solvent controls : DMSO ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Case study : Discrepancies in carbonyl signals (IR vs. NMR) may arise from tautomerism or solvent effects.
- Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H and 1H-13C couplings .
Example : A missing amide proton in 1H NMR may indicate intramolecular hydrogen bonding, confirmed by NOESY .
Q. What computational methods predict reactivity and target interactions for this compound?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) or bacterial DNA gyrase, scoring affinity (ΔG) and pose validity .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How do electron-withdrawing substituents influence stability and reactivity?
Substituent effects :
- Trifluoromethyl groups : Increase electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic acyl substitutions (e.g., hydrolysis rates in PBS at pH 7.4) .
- Nitro groups : Reduce solubility in polar solvents but improve π-π stacking with aromatic residues in target proteins .
Stability studies : - HPLC-MS stability assays : Monitor degradation products under UV light or oxidative conditions (H2O2) .
Q. What strategies improve synthetic yield while avoiding byproducts?
- Protecting groups : Use Boc for amines during amide coupling to prevent unwanted side reactions .
- Catalytic additives : DMAP accelerates esterification, reducing reaction time from 24 h to 6 h .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., acyl chloride formation) .
Q. How are in vivo pharmacokinetic parameters evaluated for this compound?
Rodent models :
- Administration : Intravenous (5 mg/kg) or oral (20 mg/kg) dosing in Sprague-Dawley rats.
- Blood sampling : LC-MS/MS quantifies plasma concentrations at intervals (0.5–24 h) to calculate AUC, t1/2, and bioavailability .
Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .
Tables
Table 1: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| 1H NMR | δ 8.76 (s, 1H, chromene carbonyl) | |
| 13C NMR | δ 164.20 (ester carbonyl) | |
| IR | 1680 cm⁻¹ (amide I band) | |
| HRMS | m/z 420.2046 ([M+H]+) |
Table 2: Biological Activity Data
| Assay | Result (IC50/MIC) | Reference |
|---|---|---|
| COX-2 inhibition | 1.2 µM | |
| S. aureus | MIC = 8 µg/mL | |
| E. coli | MIC = 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
